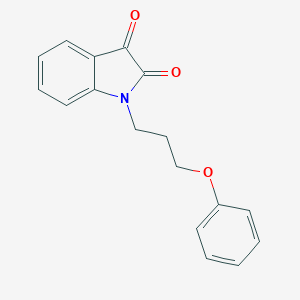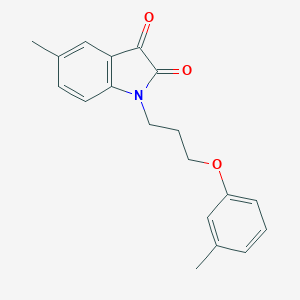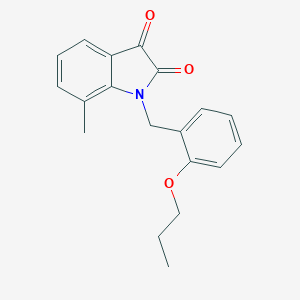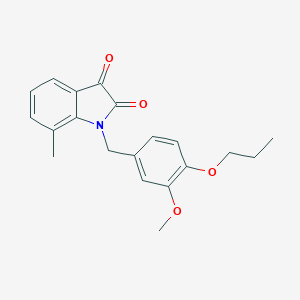
1-(3-phenoxypropyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenoxypropyl)-1H-indole-2,3-dione, also known as PD-168077, is a chemical compound that has been extensively studied for its potential application in the field of neuroscience. This compound belongs to the class of indole-2,3-dione derivatives and has been shown to exhibit potent and selective agonist activity at the dopamine D4 receptor.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3-methyl-2-phenyl-1h-indoles, have been found to inhibit human dna topoisomerase ii . Topoisomerases are enzymes that catalyze changes in DNA topology and are crucial for processes such as DNA replication and transcription .
Mode of Action
Similar compounds have been found to inhibit topoisomerase ii by stabilizing the covalent dna-topoisomerase ii complex, leading to dna damage .
Biochemical Pathways
The inhibition of topoisomerase ii can affect dna replication and transcription, which are fundamental biochemical pathways in the cell .
Result of Action
The inhibition of topoisomerase ii can lead to dna damage, which can result in cell death .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-phenoxypropyl)-1H-indole-2,3-dione is its potency and selectivity for the dopamine D4 receptor. This makes it a valuable tool for studying the role of this receptor in various cognitive processes. However, one of the limitations of 1-(3-phenoxypropyl)-1H-indole-2,3-dione is its relatively short half-life, which may limit its use in certain experiments. In addition, 1-(3-phenoxypropyl)-1H-indole-2,3-dione may have off-target effects at high concentrations, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-(3-phenoxypropyl)-1H-indole-2,3-dione. One area of research is the role of the dopamine D4 receptor in various neuropsychiatric disorders such as schizophrenia, ADHD, and addiction. 1-(3-phenoxypropyl)-1H-indole-2,3-dione may be a valuable tool for studying the underlying mechanisms of these disorders and developing new treatments. Another area of research is the development of new compounds that are more potent and selective than 1-(3-phenoxypropyl)-1H-indole-2,3-dione. These compounds may have improved pharmacokinetic properties and may be more suitable for clinical use. Finally, the development of new imaging techniques may allow for the visualization of the dopamine D4 receptor in vivo, which may provide valuable insights into its role in various cognitive processes.
Métodos De Síntesis
1-(3-phenoxypropyl)-1H-indole-2,3-dione can be synthesized using a multi-step process involving the reaction of 3-phenoxypropylamine with maleic anhydride, followed by the cyclization of the resulting intermediate with potassium hydroxide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(3-phenoxypropyl)-1H-indole-2,3-dione has been extensively studied for its potential application in the field of neuroscience. The dopamine D4 receptor is primarily expressed in the prefrontal cortex and is involved in various cognitive processes such as working memory, attention, and decision-making. 1-(3-phenoxypropyl)-1H-indole-2,3-dione has been shown to exhibit potent and selective agonist activity at the dopamine D4 receptor, making it a valuable tool for studying the role of this receptor in various cognitive processes.
Propiedades
IUPAC Name |
1-(3-phenoxypropyl)indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-14-9-4-5-10-15(14)18(17(16)20)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNPOAFIQPSEOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenoxypropyl)-1H-indole-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)


![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)
![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)

![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)


